4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound features a chloro group, a hydroxy group, and a propyl group attached to a pyridazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridazine and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as acids or bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-5-oxo-2-propylpyridazin-3(2H)-one.
Reduction: Formation of 5-hydroxy-2-propylpyridazin-3(2H)-one.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, leading to a biological effect.
Pathways Involved: The compound may modulate specific signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of a propyl group.
4-Chloro-5-hydroxy-2-ethylpyridazin-3(2H)-one: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
64178-61-6 |
---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
4-chloro-5-hydroxy-2-propylpyridazin-3-one |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-3-10-7(12)6(8)5(11)4-9-10/h4,11H,2-3H2,1H3 |
InChI Key |
LJNCSEHHTKGQFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=C(C=N1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.